![molecular formula C17H17NO3 B10834747 N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)
N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26924192-Compound-105 is a small molecular drug with a molecular weight of 283.32. It is known for its role in various biological processes and has been the subject of numerous scientific studies .
Preparation Methods
The synthetic routes and reaction conditions for the preparation of PMID26924192-Compound-105 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of intermediate compounds, followed by purification and characterization. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PMID26924192-Compound-105 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID26924192-Compound-105 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is being investigated for its effects on various diseases.
Mechanism of Action
The mechanism of action of PMID26924192-Compound-105 involves its interaction with specific molecular targets and pathways. It acts as a chromatin reader protein that recognizes and binds acetylated histones, playing a key role in the transmission of epigenetic memory across cell divisions and transcription regulation. It remains associated with acetylated chromatin throughout the entire cell cycle and provides epigenetic memory for postmitotic G1 gene transcription by preserving acetylated chromatin status and maintaining high-order chromatin structure .
Comparison with Similar Compounds
PMID26924192-Compound-105 can be compared with other similar compounds, such as:
Pyrimido-indole derivatives: These compounds share similar structural features and biological activities.
Quinazolinone derivatives: These compounds also have similar biological activities but differ in their chemical structure.
The uniqueness of PMID26924192-Compound-105 lies in its specific molecular interactions and its role in epigenetic regulation .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C17H17NO3/c1-3-16(20)18(2)14-9-13(10-15(19)11-14)17(21)12-7-5-4-6-8-12/h3-11,17,19,21H,1H2,2H3/t17-/m0/s1 |
InChI Key |
ISTAOAGDLRWZMS-KRWDZBQOSA-N |
Isomeric SMILES |
CN(C1=CC(=CC(=C1)[C@H](C2=CC=CC=C2)O)O)C(=O)C=C |
Canonical SMILES |
CN(C1=CC(=CC(=C1)C(C2=CC=CC=C2)O)O)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


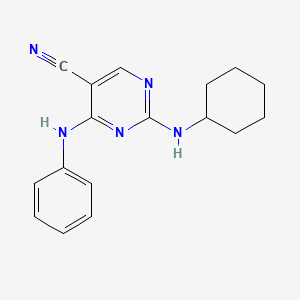
![2-[[1-[2-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridin-1-yl]-2-oxoethyl]-5-methylpiperazin-2-yl]methyl]-3H-isoindol-1-one](/img/structure/B10834674.png)
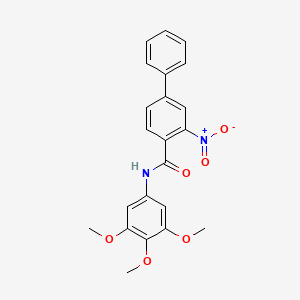
![6-{2-Oxo-4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B10834690.png)
![N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide](/img/structure/B10834694.png)
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
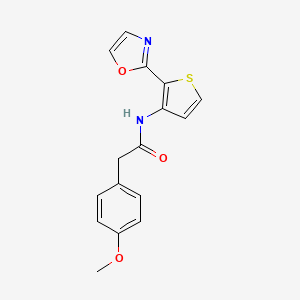
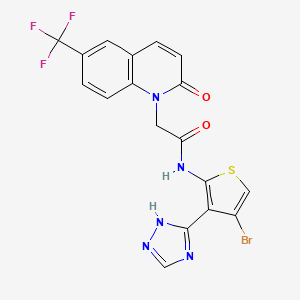
![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)

![4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol](/img/structure/B10834740.png)
![[5-Carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium](/img/structure/B10834741.png)
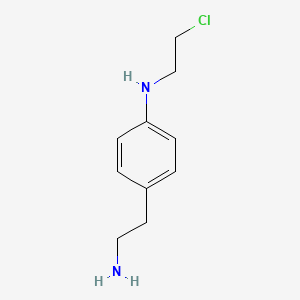
![Preparation of (R)-(6-(4-chlorophenyl)-1-methyl-8-(1-methyl-1H-pyrazol-4-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate](/img/structure/B10834751.png)
